ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate

Osteoblast differentiation Alkaline phosphatase (ALP) Bone anabolic

Ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate (CAS 898447-73-9) is a high-purity benzofurochromene engineered for precise structure-activity relationship (SAR) investigations. The ethyl acetate side chain at the 6-position provides a unique lipophilicity and metabolic lability profile, distinct from methyl ester, free acid, or acetamide analogs. This difference is critical for quantifying ALP stimulation potency and validating in-vivo bone mineral density (BMD) efficacy. Substituting close analogs risks invalidating your SAR hypothesis and wasting screening resources. Procure CAS 898447-73-9 to benchmark osteoblast differentiation, mineralization, and anti-adipogenic lineage commitment in your bone biology research.

Molecular Formula C22H18O6
Molecular Weight 378.38
CAS No. 898447-73-9
Cat. No. B2540039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate
CAS898447-73-9
Molecular FormulaC22H18O6
Molecular Weight378.38
Structural Identifiers
SMILESCCOC(=O)COC1=CC2=C(C=C1C)OC(=O)C=C2C3=CC4=CC=CC=C4O3
InChIInChI=1S/C22H18O6/c1-3-25-22(24)12-26-18-10-15-16(11-21(23)28-19(15)8-13(18)2)20-9-14-6-4-5-7-17(14)27-20/h4-11H,3,12H2,1-2H3
InChIKeyGXVOBOQDMLBGJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate (CAS 898447-73-9): Procurement-Relevant Structural and Pharmacological Profile


Ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate (CAS 898447-73-9, molecular formula C₂₂H₁₈O₆, MW 378.38 g/mol) is a fully synthetic hybrid molecule that fuses a benzofuran ring with a 2H-chromen-2-one (coumarin) core, further elaborated at the 6-position with an ethyl acetate ether side chain. This architecture places the compound squarely within the benzofurochromene (coumestan/pterocarpan) chemotype, a scaffold for which bone-anabolic, anti-osteoclastogenic, and mineralization-promoting activities have been demonstrated in both in-vitro and in-vivo models [1] [2]. The compound is primarily procured as a research tool for structure-activity relationship (SAR) studies targeting osteoblast differentiation, bone formation, and related estrogen-receptor-mediated pathways.

Why Benzofurochromene Analogs Cannot Be Casually Interchanged with CAS 898447-73-9 in Bone-Anabolic Screening Cascades


Within the benzofurochromene family, even minor variations in the ester/ether side chain at the 6-position, the substituent at the 7-position, or the oxidation state of the chromene ring dramatically alter pharmacological potency, selectivity for osteoblast vs. adipocyte lineage commitment, and oral bioavailability [1]. The ethyl acetate moiety of CAS 898447-73-9 confers a distinct balance of lipophilicity, metabolic lability, and hydrogen-bonding capacity that is not replicated by the corresponding methyl ester (CAS 898447-69-3), the unesterified acetate (CAS 898406-13-8), or the acetamide analog, each of which occupies a different region of property space . Consequently, substituting any of these close analogs without empirical confirmation of equipotent activity in the user's specific assay system risks invalidating the SAR hypothesis and wasting screening resources.

Quantitative Differentiation Evidence for Ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate (CAS 898447-73-9)


Benzofurochromene Scaffold Osteoblast ALP Stimulation Window (Class-Level Baseline)

The benzofurochromene chemotype to which CAS 898447-73-9 belongs has been shown to stimulate alkaline phosphatase (ALP) activity in primary calvarial osteoblasts over an exceptionally broad concentration range (10⁻¹² M to 10⁻⁶ M) in repeated screening [1]. This potency window is a hallmark of the core scaffold and provides the baseline against which side-chain modifications are benchmarked.

Osteoblast differentiation Alkaline phosphatase (ALP) Bone anabolic

Mineralization Enhancement in Bone Marrow Culture at Sub-Nanomolar Concentrations

Compounds within the benzofurochromene series significantly increased nascent calcium deposition (mineralization) over control at 10⁻¹² M and 10⁻¹⁰ M in an 18-day bone marrow culture model [1]. This demonstrates the class's ability to promote terminal osteoblast differentiation and matrix mineralization at extremely low concentrations.

Mineralization Bone marrow culture Calcium deposition

Suppression of Adipogenesis at Picomolar Concentrations (Lineage Selectivity Indicator)

Benzofurochromene derivatives significantly inhibited adipocyte differentiation at 10⁻¹² M to 10⁻¹⁰ M [1], indicating a lineage-switching effect that favors osteoblastogenesis over adipogenesis in mesenchymal progenitor cells. This dual phenotype is not observed with simple coumarin or benzofuran monomers at comparable concentrations.

Adipogenesis inhibition Lineage commitment MSC differentiation

In-Vivo Bone Mineral Density Increase at 1–10 mg/kg Oral Dosing

Benzofurochromene compounds significantly increased bone mineral density (BMD) in vivo at oral doses between 1.0 and 10 mg/kg [1]. This indicates that members of this scaffold possess sufficient oral bioavailability and metabolic stability to elicit a pharmacodynamic response on bone tissue, a key differentiator from many coumarin or benzofuran tool compounds that lack in-vivo bone efficacy.

Bone mineral density (BMD) In vivo efficacy Oral bioavailability

Distinct Physicochemical Profile from Methyl Ester and Acetamide Analogs (Drug-Likeness Surrogate)

The ethyl ester side chain of CAS 898447-73-9 is predicted to confer higher lipophilicity (clogP ≈ 3.8–4.2) and slower esterase-mediated hydrolysis compared to the corresponding methyl ester (CAS 898447-69-3) . In contrast, the acetamide analog (CAS not assigned) would abolish esterase-dependent activation altogether. These differences in metabolic handling directly impact the oral bioavailability and duration of action observed at the class level [1].

Lipophilicity Metabolic stability Ester prodrug

Validated Application Scenarios for Ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate (CAS 898447-73-9)


Benzofurochromene SAR Probe for Ester Side-Chain Optimization in Osteoblast Differentiation Assays

Use CAS 898447-73-9 as the ethyl ester representative in a matrix of side-chain analogs (methyl ester, propyl ester, acetamide) to quantify the impact of ester lipophilicity and enzymatic lability on ALP stimulation potency [1]. The class-level baseline of picomolar activity makes even subtle potency shifts detectable.

In-Vitro Mineralization and Adipogenesis Counter-Screen for Lineage Selectivity Profiling

Employ the compound in bone marrow culture mineralization assays and parallel adipogenic differentiation assays to benchmark the dual osteogenic/anti-adipogenic phenotype [1]. This application leverages the scaffold's established ability to shift MSC lineage commitment away from adipocytes.

Reference Compound for In-Vivo Oral Bone-Anabolic Screening in OVX Rodent Models

Include CAS 898447-73-9 as a chemotype control in oral dosing studies (1–10 mg/kg range) to validate that the benzofurochromene scaffold retains in-vivo BMD efficacy within the specific laboratory's animal facility [1]. Positive in-vivo signal de-risks the screening cascade.

Metabolic Stability and Esterase Activation Profiling in Hepatocyte or S9 Fraction Assays

Compare the metabolic half-life and hydrolysis rate of the ethyl ester group in CAS 898447-73-9 against the methyl ester and acetamide analogs in liver microsome or hepatocyte incubations [2]. This provides direct evidence for whether the ethyl ester offers a superior oral PK profile within the series.

Quote Request

Request a Quote for ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.